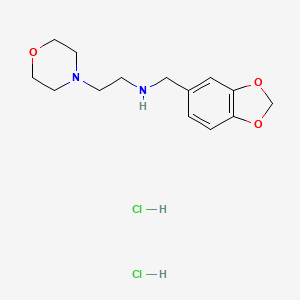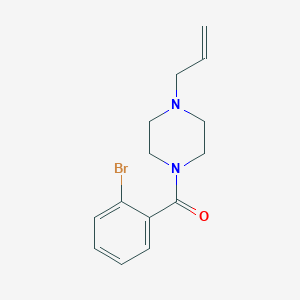![molecular formula C20H21Cl2N3O3 B5352194 N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B5352194.png)
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide, also known as ADP-ribose pyrophosphatase (ADPRP) inhibitor, is a chemical compound that has been extensively studied in recent years. The compound is known to have potential therapeutic benefits in treating cancer, inflammation, and neurodegenerative disorders.
作用機序
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide inhibits ADPRP by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the hydrolysis of this compound, which is required for DNA repair and immune response. The inhibition of ADPRP leads to the accumulation of this compound, which activates the poly(this compound) polymerase (PARP) pathway. This pathway is involved in the repair of DNA damage and the regulation of immune response.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The compound has been shown to induce cell death in cancer cells by inhibiting DNA repair and immune response. The compound has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In addition, the compound has been shown to protect neuronal cells from oxidative stress and prevent neurodegeneration.
実験室実験の利点と制限
The advantages of using N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide in lab experiments include its well-established synthesis method and its potential therapeutic benefits. The compound has been extensively studied and has been shown to have promising results in treating cancer, inflammation, and neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and its limited solubility in water.
将来の方向性
The future directions for N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide include further studies to determine its potential therapeutic benefits in treating cancer, inflammation, and neurodegenerative disorders. In addition, the compound could be modified to improve its solubility in water and reduce its potential toxicity. The compound could also be used in combination with other drugs to enhance its therapeutic effects. Further studies could also be conducted to determine the optimal dosage and duration of treatment for the compound.
合成法
The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide involves the reaction between 4-acetyl-1-piperazine and 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base. The product is then purified through recrystallization to obtain a pure compound. The synthesis method is well-established and has been reported in several research articles.
科学的研究の応用
N-[2-(4-acetyl-1-piperazinyl)phenyl]-3,5-dichloro-4-methoxybenzamide has been extensively studied for its potential therapeutic benefits. The compound has been shown to inhibit ADPRP, an enzyme that is involved in the regulation of DNA repair and immune response. ADPRP inhibition has been linked to the prevention of cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-[2-(4-acetylpiperazin-1-yl)phenyl]-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O3/c1-13(26)24-7-9-25(10-8-24)18-6-4-3-5-17(18)23-20(27)14-11-15(21)19(28-2)16(22)12-14/h3-6,11-12H,7-10H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDPKHBHQZBAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-{[benzyl(methyl)amino]methyl}-N-{[1-(hydroxymethyl)cyclopropyl]methyl}-N-methylisoxazole-3-carboxamide](/img/structure/B5352132.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B5352134.png)
![rel-(4aS,8aR)-1-(3-aminopropyl)-6-{[6-(dimethylamino)-3-pyridinyl]methyl}octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5352141.png)
![N-(2-furylmethyl)-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5352142.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5352155.png)
![2-[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-methylacetamide](/img/structure/B5352165.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5352184.png)
![1-(3,5-dichlorophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5352188.png)
![2-(benzyloxy)-5-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5352189.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-methyl-1H-imidazol-5-yl)methyl]piperazine](/img/structure/B5352199.png)

![N-[1-(4-methoxyphenyl)ethyl]-5-methyl-2-furamide](/img/structure/B5352220.png)
